molecular formula C112H180Cl4N8O4 B6416722 1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride CAS No. 2692682-93-0

1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride

Cat. No.: B6416722
CAS No.: 2692682-93-0
M. Wt: 1844.5 g/mol
InChI Key: JCQYIBGUWXJXGZ-UHFFFAOYSA-J
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Description

This compound is a highly functionalized macrocyclic system characterized by a pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene core. Key structural features include:

  • Three (1-methyl-1H-imidazol-3-ium)methyl substituents at positions 11, 17, and 23, introducing cationic charge centers that enhance solubility in polar solvents and enable electrostatic interactions.
  • A central 1-methylimidazolium group linked via a methylene bridge to the macrocycle, further stabilizing the cationic nature.
  • Tetrachloride counterions balancing the overall charge.

Structural analogs (e.g., ) indicate that such macrocycles are often explored for host-guest interactions or as ionophores .

Properties

IUPAC Name

1-methyl-3-[[25,26,27,28-tetrahexadecoxy-11,17,23-tris[(3-methylimidazol-3-ium-1-yl)methyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]methyl]imidazol-1-ium;tetrachloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H180N8O4.4ClH/c1-9-13-17-21-25-29-33-37-41-45-49-53-57-61-73-121-109-101-77-97(89-117-69-65-113(5)93-117)78-102(109)86-104-80-99(91-119-71-67-115(7)95-119)82-106(111(104)123-75-63-59-55-51-47-43-39-35-31-27-23-19-15-11-3)88-108-84-100(92-120-72-68-116(8)96-120)83-107(112(108)124-76-64-60-56-52-48-44-40-36-32-28-24-20-16-12-4)87-105-81-98(90-118-70-66-114(6)94-118)79-103(85-101)110(105)122-74-62-58-54-50-46-42-38-34-30-26-22-18-14-10-2;;;;/h65-72,77-84,93-96H,9-64,73-76,85-92H2,1-8H3;4*1H/q+4;;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQYIBGUWXJXGZ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C2CC3=CC(=CC(=C3OCCCCCCCCCCCCCCCC)CC4=C(C(=CC(=C4)CN5C=C[N+](=C5)C)CC6=C(C(=CC(=C6)CN7C=C[N+](=C7)C)CC1=CC(=C2)CN8C=C[N+](=C8)C)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)CN9C=C[N+](=C9)C.[Cl-].[Cl-].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H180Cl4N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1844.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Molecular Weight Key Properties Reference
Target Compound Pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene Hexadecyloxy, methylimidazolium ~2500 (estimated) Cationic, amphiphilic Synthesized analogously to
[] Pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene Tetrakis(4-methylphenyl) 728.89 g/mol Neutral, aromatic π-system
[] Pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene tert-Butyl, nitrophenoxyethoxy 979.21 g/mol Bulky substituents, low solubility
[] Pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene Methoxycarbonylmethoxy Not specified Polar, ester-functionalized

Key Observations:

  • The imidazolium cations provide unique electrostatic properties absent in neutral analogs like [], making it suitable for ionic recognition or as a phase-transfer catalyst .
  • Compared to ester-functionalized macrocycles ([]), the target compound’s cationic nature may reduce aggregation in aqueous environments .

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